8-Mercaptoquinoline-5-carboxylic acid
Description
Overview of Quinoline (B57606) Derivatives in Chemical Research
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational structure for a vast array of synthetic and naturally occurring molecules. nih.gov Quinoline and its derivatives are considered privileged scaffolds in medicinal and pharmaceutical chemistry due to their wide spectrum of biological activities. nih.gov These activities include, but are not limited to, antimalarial, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov The versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse library of compounds with tailored electronic and steric properties. acs.org
In the realm of materials science, quinoline derivatives have been investigated for their applications in the development of pesticides and as components of organic light-emitting diodes (OLEDs). acs.orgmdpi.com The synthesis of quinoline derivatives is a well-established area of organic chemistry, with classic methods such as the Doebner-von Miller reaction, Friedländer synthesis, and Pfitzinger reaction, alongside modern, more efficient synthetic protocols. nih.govresearchgate.netacs.org The continuous exploration of quinoline chemistry underscores its enduring importance in both fundamental and applied research.
Importance of Thiol and Carboxylic Acid Functionalities in Organic Ligands
The incorporation of thiol and carboxylic acid functional groups into an organic molecule significantly enhances its potential as a ligand for metal ions. These groups can act as coordination sites, binding to metal centers to form stable complexes.
Thiol Group (-SH): The thiol group is a soft Lewis base and exhibits a strong affinity for soft Lewis acidic metal ions such as copper(I), lead(II), and mercury(II). osti.govelectronicsandbooks.com The sulfur atom in the thiol can be deprotonated to form a thiolate (-S⁻), which is an even stronger and softer donor. This property is crucial in the formation of metal-thiolate networks and clusters. osti.govelectronicsandbooks.com The directionality and covalent character of the metal-sulfur bond can influence the geometry and electronic properties of the resulting coordination compounds. electronicsandbooks.com
Carboxylic Acid Group (-COOH): The carboxylic acid group, upon deprotonation to a carboxylate (-COO⁻), acts as a hard Lewis base, preferentially coordinating with hard Lewis acidic metal ions like iron(III), aluminum(III), and lanthanides. electronicsandbooks.com The carboxylate group can bind to metal ions in various modes, including monodentate, bidentate chelating, and bridging, leading to the formation of diverse and often robust metal-organic frameworks (MOFs). electronicsandbooks.com
The presence of both a soft thiol and a hard carboxylic acid functionality in a single molecule, as in 8-mercaptoquinoline-5-carboxylic acid, creates a "hard-soft" ligand. Such ligands are of particular interest in coordination chemistry as they can selectively bind to different metal ions or bridge between them, leading to the formation of heterometallic complexes and materials with unique properties. osti.govelectronicsandbooks.com
Historical Context of 8-Mercaptoquinoline (B1208045) and Quinoline Carboxylic Acids in Academic Inquiry
The academic interest in the parent structures of this compound, namely 8-mercaptoquinoline and quinoline carboxylic acids, dates back several decades.
8-Mercaptoquinoline (Thiooxine): 8-Mercaptoquinoline, also known as thiooxine, is an organosulfur compound that is an analog of the well-known chelating agent 8-hydroxyquinoline (B1678124) (oxine). wikipedia.org Its synthesis and properties as an analytical reagent for metal ion detection and separation were explored extensively in the mid-20th century. acs.org The ability of 8-mercaptoquinoline to form stable, often colored, chelates with a variety of metal ions made it a valuable tool in analytical chemistry. acs.org More recently, research has focused on the photophysical and photocatalytic properties of its metal complexes. researchgate.net
Quinoline Carboxylic Acids: Quinoline carboxylic acids, particularly quinoline-4-carboxylic acids, have a rich history in medicinal chemistry. researchgate.net Cinchophen (2-phenylquinoline-4-carboxylic acid) was one of the earliest synthetic drugs used for the treatment of gout. researchgate.net The synthesis of various quinoline carboxylic acid derivatives has been a continuous area of research, driven by the quest for new therapeutic agents with improved efficacy and reduced side effects. researchgate.netresearchgate.net Classic synthetic routes like the Doebner and Pfitzinger reactions have been refined and new methodologies developed to access a wide range of substituted quinoline carboxylic acids. researchgate.netacs.orgresearchgate.net
Scope and Research Imperatives for this compound
The unique combination of a quinoline backbone with both thiol and carboxylic acid functionalities positions this compound as a molecule with significant research potential. The primary research imperatives for this compound can be categorized as follows:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives is a fundamental prerequisite for further investigation. Detailed characterization of its structural, spectroscopic, and physicochemical properties is essential to understand its behavior.
Coordination Chemistry: A major focus of research is the exploration of its coordination chemistry with a wide range of metal ions. This includes the synthesis and structural characterization of its metal complexes, investigation of its selective binding properties for different metals, and the study of the formation of polynuclear and heterometallic assemblies.
Applications in Materials Science: The ability of this compound to act as a versatile building block for coordination polymers and metal-organic frameworks (MOFs) is a promising area of research. These materials could exhibit interesting catalytic, sensing, or photoluminescent properties.
Biological and Medicinal Chemistry: Given the established biological activities of quinoline derivatives, it is imperative to investigate the potential of this compound and its metal complexes as therapeutic agents. This includes screening for antimicrobial, anticancer, and other biological activities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
732219-03-3 |
|---|---|
Molecular Formula |
C10H7NO2S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
8-sulfanylquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-4-8(14)9-6(7)2-1-5-11-9/h1-5,14H,(H,12,13) |
InChI Key |
KAFIIQGRTVVGDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S)C(=O)O |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of 8 Mercaptoquinoline 5 Carboxylic Acid and Its Complexes
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule and understanding how their vibrational modes are affected by chemical bonding and intermolecular interactions, such as coordination to a metal ion.
Fourier-Transform Infrared (FT-IR) Spectroscopy of Functional Groups
The FT-IR spectrum of 8-Mercaptoquinoline-5-carboxylic acid is characterized by distinct absorption bands corresponding to its primary functional groups: the carboxylic acid, the mercapto group, and the quinoline (B57606) ring system.
The carboxylic acid group gives rise to several prominent bands. A very broad absorption is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded dimer. researchgate.netresearchgate.net Superimposed on this broad band are the sharper C-H stretching absorptions of the quinoline ring. The carbonyl (C=O) stretching vibration produces a strong, intense band typically found between 1690-1760 cm⁻¹. researchgate.net Its exact position can be influenced by conjugation with the aromatic ring system. Additionally, the C-O stretching and O-H bending vibrations of the carboxylic acid group are expected in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively. researchgate.net
The mercapto (-SH) group is characterized by a weak S-H stretching band that typically appears in the 2550-2600 cm⁻¹ range. This peak can sometimes be obscured by the broad O-H absorption from the carboxylic acid.
The quinoline ring itself contributes to a series of characteristic absorptions. The C=N stretching vibration of the heterocyclic ring is expected around 1581 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1475-1600 cm⁻¹ region, while aromatic C-H stretching is observed just above 3000 cm⁻¹.
Upon complexation with a metal ion, significant changes in the FT-IR spectrum are observed. The broad O-H band of the carboxylic acid often disappears, and the C=O stretching frequency shifts, indicating deprotonation and coordination of the carboxylate group. Similarly, the disappearance of the S-H stretching band and shifts in the C=N and aromatic ring vibrations confirm the involvement of the thiol sulfur and quinoline nitrogen atoms in chelation. This bidentate or tridentate coordination is a hallmark of 8-mercaptoquinoline (B1208045) derivatives.
Table 1: Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |
| Carboxylic Acid | O-H Bend | 1395 - 1440 | Medium |
| Mercapto | S-H Stretch | 2550 - 2600 | Weak |
| Quinoline | Aromatic C-H Stretch | > 3000 | Medium |
| Quinoline | C=N Stretch | ~ 1581 | Medium |
| Quinoline | Aromatic C=C Stretch | 1475 - 1600 | Medium-Strong |
Raman Spectroscopy for Molecular Vibrations
While specific experimental Raman spectra for this compound are not widely documented, the expected vibrational modes can be predicted based on its structure and analysis of related compounds like 8-hydroxyquinoline (B1678124). Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to FT-IR.
The symmetric stretching of the C=C bonds within the quinoline ring system is expected to produce strong Raman signals in the 1400-1600 cm⁻¹ region. The C-S stretching vibration, which is often weak in the IR spectrum, should be more readily observable in the Raman spectrum, typically appearing in the 600-800 cm⁻¹ range. Ring breathing modes of the quinoline nucleus, which involve the symmetric expansion and contraction of the rings, are also characteristic and would be expected to produce intense Raman bands at lower frequencies.
Upon complexation with a metal, changes in the Raman spectrum would mirror those seen in FT-IR. Shifts in the vibrational frequencies of the quinoline ring and the disappearance of the S-H vibration would indicate coordination. Raman spectroscopy has been effectively used to demonstrate the release of 8-hydroxyquinoline from nanocontainers and its subsequent chelation with copper ions, confirming its utility in studying the coordination chemistry of such ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Characterization of Proton Environments
The ¹H NMR spectrum of this compound would display a series of distinct signals corresponding to the protons of the quinoline ring, the carboxylic acid, and the mercapto group.
The acidic proton of the carboxylic acid (-COOH) is expected to be the most deshielded, appearing as a broad singlet far downfield, typically in the range of 10-12 ppm. researchgate.net The exact shift is dependent on solvent and concentration. The mercapto proton (-SH) would likely appear as a singlet between 3-4 ppm, although its position can also be variable.
The aromatic protons on the quinoline ring will appear in the aromatic region, generally between 7.0 and 9.0 ppm. Based on data from analogous quinoline derivatives, the proton at the C2 position is often the most downfield due to its proximity to the electronegative nitrogen atom. The protons at C3, C4, C6, and C7 would exhibit characteristic chemical shifts and coupling patterns (doublets or triplets) based on their positions and neighboring protons. Upon metal complexation, significant changes in the chemical shifts of the quinoline protons are expected, particularly for those near the coordination sites (nitrogen and sulfur), providing clear evidence of ligand binding.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 12.0 | Broad Singlet |
| Quinoline H2 | 8.5 - 9.0 | Doublet |
| Quinoline H4 | 8.0 - 8.5 | Doublet |
| Quinoline H3, H6, H7 | 7.0 - 8.0 | Multiplets |
| -SH | 3.0 - 4.0 | Singlet |
¹³C NMR Analysis of Carbon Framework
The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. For this compound, ten distinct signals are expected.
The carbonyl carbon of the carboxylic acid is the most deshielded, with its resonance typically appearing in the 165-185 ppm range. The nine carbons of the quinoline ring would have signals in the aromatic region, from approximately 110 to 150 ppm. Quaternary carbons (C5, C8, and the two bridgehead carbons) will generally show weaker signals. The chemical shifts are influenced by the substituents; for instance, the carbon attached to the mercapto group (C8) and the carbon attached to the carboxylic acid group (C5) will be shifted accordingly. Data from related 8-hydroxyquinoline compounds show the carbon attached to the heteroatom (C8) appearing around 160 ppm, while other aromatic carbons resonate between 110 and 145 ppm. Coordination with a metal ion would induce shifts in the carbon resonances, especially for C8 and the carbons adjacent to the nitrogen atom, confirming the coordination sites.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 165 - 185 |
| Quinoline C8 (C-S) | 155 - 165 |
| Quinoline C2, C4, C9, C10 | 130 - 150 |
| Quinoline C3, C6, C7 | 110 - 130 |
| Quinoline C5 (C-COOH) | 120 - 135 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₇NO₂S), the calculated molecular weight is approximately 205.24 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 205. The fragmentation of carboxylic acids often proceeds through characteristic pathways. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl group (-OH), resulting in a prominent peak at [M-17], and the loss of the entire carboxyl group (-COOH), leading to a peak at [M-45]. Therefore, significant fragments for this compound would be expected at m/z ≈ 188 and m/z ≈ 160. The latter fragment corresponds to the stable 8-mercaptoquinoline cation. Further fragmentation of the quinoline ring could also occur.
When the compound forms a metal complex, mass spectrometry can confirm the structure and stoichiometry. For example, in a 1:2 metal-to-ligand complex (M(C₁₀H₆NO₂S)₂), the mass spectrum would show a peak corresponding to the isotopic pattern of the entire complex, as has been demonstrated for platinum complexes of 8-mercaptoquinoline.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity |
|---|---|
| ~ 205 | [M]⁺ (Molecular Ion) |
| ~ 188 | [M - OH]⁺ |
| ~ 160 | [M - COOH]⁺ |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy offers significant insights into the electronic structure and potential applications of quinoline-based ligands and their metal complexes. The introduction of functional groups such as carboxyl and mercapto moieties can modulate the photophysical properties of the quinoline scaffold.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectra of quinoline derivatives are characterized by transitions within the aromatic system. For carboxylic acid derivatives of quinoline, absorption maxima are typically observed in the UV region. For instance, studies on 8-hydroxyquinoline-2-carboxylic acid have been conducted by monitoring absorbance at various wavelengths between 210-300 nm to determine protonation constants. Generally, unconjugated carboxylic acids exhibit an absorption maximum around 210 nm, a wavelength that is often not considered useful for many applications libretexts.org.
In the case of related compounds like 8-mercaptoquinoline organosilicon derivatives, UV spectra have been studied in acetonitrile. These studies help in understanding the electronic transitions and the chelation behavior upon complexation with metal ions such as Cu(II), Zn(II), Pt(II), and Sn(IV) researchgate.net. The complexation with metal ions typically leads to shifts in the absorption bands, providing evidence of coordination. For a derivative, 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid, an absorption maximum (λmax) was recorded at 385.5 nm in ethanol, which was attributed to an n → π* transition mdpi.com. While specific UV-Vis data for this compound is not extensively documented, the electronic spectra are expected to be influenced by the sulfur and carboxylic acid functional groups attached to the quinoline core.
Luminescence and Fluorescence Properties of this compound Complexes
The metal complexes of quinoline derivatives are widely studied for their luminescence and fluorescence properties. 8-hydroxyquinoline (oxine) and its derivatives are particularly known to form highly fluorescent chelates with various metal ions uci.eduscirp.org. The fluorescence is often enhanced upon complexation, as the ligand's coordination to the metal ion can increase the rigidity of the structure and reduce non-radiative decay pathways.
| Complex | Emission Maximum (λem) | Quantum Yield (Φ) | Attributed Transition |
|---|---|---|---|
| Zinc complex with 5-((p-N,N-dimethylphenyl)azo)-8-hydroxyquinoline | 620 nm | < 1 × 10⁻⁴ | Charge Transfer (CT) |
| Zinc complex with 5-((p-N,N-dimethylphenyl)aminomethyl)-8-hydroxyquinoline | 475 nm | 7 × 10⁻³ | π–π* (localized on quinoline) |
Future Research Trajectories and Challenges
Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability
Current synthetic routes to quinoline (B57606) derivatives often rely on classical methods that may involve harsh reaction conditions, hazardous reagents, and generate significant waste. Future research must prioritize the development of novel, sustainable synthetic pathways for 8-Mercaptoquinoline-5-carboxylic acid that offer high yields, scalability, and a reduced environmental footprint.
Green chemistry principles should guide the exploration of alternative synthetic strategies. mdpi.com Methodologies such as microwave-assisted synthesis and continuous flow chemistry present promising avenues for investigation. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for various quinoline derivatives. researchgate.netnih.gov Continuous flow processes can offer enhanced safety, scalability, and process control, making them particularly suitable for industrial applications. ucd.ieacs.orgvapourtec.comresearchgate.net
Future research should focus on a comparative analysis of different synthetic approaches, as detailed in the table below, to identify the most efficient and environmentally benign method for the production of this compound.
| Synthetic Pathway | Key Features | Potential Advantages | Anticipated Challenges |
| Conventional Synthesis | Multi-step reactions, often requiring harsh conditions and stoichiometric reagents. | Well-established procedures for related compounds. | Low yields, significant waste generation, potential safety hazards. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. researchgate.net | Reduced reaction times, increased yields, improved energy efficiency. nih.gov | Scale-up limitations, potential for localized overheating. |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream in a microreactor. ucd.ieacs.org | Enhanced safety, precise control over reaction parameters, ease of scalability. vapourtec.com | Initial setup costs, potential for reactor fouling. |
| Biocatalytic Synthesis | Employs enzymes to catalyze specific steps in the synthetic route. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, limited substrate scope. |
Development of Advanced Analytical Platforms Utilizing this compound
The inherent fluorescence and electrochemical properties of the quinoline scaffold, combined with the metal-chelating ability of the mercapto group, make this compound a prime candidate for the development of advanced analytical platforms.
Future research should explore its application as a fluorescent chemosensor for the detection of metal ions. mdpi.comnih.govnih.gov The carboxylic acid group can be further functionalized to enhance selectivity and sensitivity towards specific analytes. The development of sensors based on this compound could have significant applications in environmental monitoring and biomedical diagnostics.
Furthermore, the potential of this compound in the fabrication of electrochemical sensors should be investigated. mdpi.comresearchgate.netmdpi.comnih.gov The thiol group can facilitate self-assembly onto gold electrode surfaces, providing a stable and reproducible platform for the detection of various analytes. The table below outlines potential analytical platforms for future development.
| Analytical Platform | Principle of Detection | Target Analytes | Potential Applications |
| Fluorescent Chemosensor | Changes in fluorescence intensity or wavelength upon binding to the analyte. mdpi.comnih.gov | Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺), biologically relevant cations (e.g., Zn²⁺, Cu²⁺). | Environmental water quality monitoring, cellular imaging. |
| Electrochemical Sensor | Measures changes in current or potential resulting from the interaction with the analyte. mdpi.comresearchgate.net | Biomolecules (e.g., dopamine, uric acid), environmental pollutants. | Point-of-care diagnostics, industrial process monitoring. |
| Colorimetric Sensor | Visible color change upon interaction with the analyte. | Metal ions, anions. | Rapid and simple qualitative or semi-quantitative analysis. |
Design of Next-Generation Functional Materials and Catalysts
The bifunctional nature of this compound, possessing both a metal-coordinating site and a carboxylic acid linker, makes it an attractive building block for the design of novel functional materials and catalysts.
A significant area for future research is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) . The combination of the quinoline and thiol functionalities could lead to MOFs with unique porous structures and tailored properties for applications in gas storage, separation, and catalysis.
Moreover, the metal complexes of this compound could exhibit interesting catalytic activities . acs.org The electronic properties of the quinoline ring and the nature of the coordinated metal ion can be fine-tuned to develop catalysts for a variety of organic transformations. researchgate.net Future research should focus on the synthesis and characterization of these materials and the evaluation of their performance in key applications.
| Functional Material/Catalyst | Key Structural Feature | Potential Application | Research Focus |
| Metal-Organic Frameworks (MOFs) | Porous crystalline material constructed from metal ions and organic linkers. | Gas storage (H₂, CO₂), separation of hydrocarbons, heterogeneous catalysis. | Synthesis of novel MOF structures, characterization of porosity and stability, evaluation of performance in target applications. |
| Homogeneous Catalysts | Metal complexes of this compound. acs.org | Cross-coupling reactions, oxidation, reduction. | Synthesis of a library of metal complexes, screening of catalytic activity, mechanistic studies. |
| Nanoparticle Functionalization | Covalent attachment to the surface of nanoparticles. | Enhanced catalytic activity, targeted drug delivery. | Development of robust functionalization methods, characterization of the hybrid material, evaluation of performance. |
Deeper Elucidation of In Vitro Biological Mechanisms and Target Identification
While the biological activities of many quinoline derivatives are well-documented, the specific in vitro mechanisms of action of this compound remain to be elucidated. mdpi.comnih.gov Future research should focus on a comprehensive evaluation of its antimicrobial, antifungal, and potential anticancer activities.
Initial studies should determine the minimum inhibitory concentrations (MICs) against a broad panel of clinically relevant bacteria and fungi. researchgate.netfordham.edunih.govnih.gov Subsequent research should then delve into the underlying mechanisms of action, such as the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. scienceopen.com Identifying the specific molecular targets of this compound is crucial for its potential development as a therapeutic agent.
| Biological Activity | Proposed Mechanism of Action | Experimental Approach | Potential Therapeutic Application |
| Antimicrobial | Disruption of bacterial cell wall or membrane integrity, inhibition of essential metabolic pathways. scienceopen.com | Broth microdilution for MIC determination, membrane permeability assays, enzyme inhibition assays. | Treatment of bacterial infections, particularly those caused by drug-resistant strains. |
| Antifungal | Inhibition of ergosterol biosynthesis, disruption of fungal cell membrane. researchgate.netfordham.edunih.gov | Antifungal susceptibility testing, ergosterol quantification assays, cell morphology studies. | Development of new antifungal agents to combat invasive fungal infections. |
| Anticancer | Induction of apoptosis, inhibition of cell proliferation, targeting of specific cancer-related enzymes. | Cytotoxicity assays on various cancer cell lines, cell cycle analysis, western blotting for apoptosis markers. | Potential as a lead compound for the development of novel anticancer drugs. |
Integration of Advanced Computational Approaches for Predictive Modeling
Advanced computational methods can play a pivotal role in accelerating the research and development of this compound and its derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to predict the biological activities and identify potential molecular targets of this compound. dergipark.org.trmdpi.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.com
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the design of new derivatives with enhanced properties. researchgate.net Molecular dynamics simulations can be used to study the interactions of the compound with biological macromolecules, providing a deeper understanding of its mechanism of action at the atomic level.
| Computational Method | Information Gained | Application in Research |
| QSAR | Correlation between molecular structure and biological activity. dergipark.org.trnih.govresearchgate.netresearchgate.net | Prediction of the activity of new derivatives, guiding synthetic efforts. |
| Molecular Docking | Prediction of the binding mode and affinity of the compound to a biological target. mdpi.comresearchgate.netnih.govmdpi.com | Identification of potential molecular targets, understanding the basis of biological activity. |
| DFT | Electronic structure, reactivity descriptors, spectroscopic properties. researchgate.net | Rational design of new derivatives with tailored electronic and optical properties. |
| Molecular Dynamics | Dynamic behavior and interactions with biological macromolecules. | Elucidation of the mechanism of action at the molecular level. |
Addressing Structural and Reactivity Challenges in Complex Environments
The presence of both a thiol and a carboxylic acid group in this compound presents both opportunities and challenges in its application, particularly in complex biological or environmental systems. The thiol group is susceptible to oxidation, which could affect the stability and activity of the compound. The carboxylic acid group's ionization state will be pH-dependent, influencing its solubility, membrane permeability, and interaction with biological targets.
Future research must address these structural and reactivity challenges. Stability studies under various conditions (e.g., different pH values, presence of oxidizing agents) will be essential to understand the compound's limitations. Furthermore, strategies to protect or modify the thiol and carboxylic acid groups could be explored to enhance stability and tailor the compound's properties for specific applications.
| Challenge | Potential Consequence | Research Approach |
| Oxidation of the Thiol Group | Loss of metal-chelating ability and biological activity. | Stability studies in the presence of oxidants, development of pro-drug strategies to protect the thiol group. |
| pH-Dependent Ionization | Changes in solubility, membrane permeability, and target binding. | Determination of pKa values, studies on the effect of pH on activity and solubility. |
| Off-Target Binding | Potential for non-specific interactions with biomolecules. | In vitro and in vivo toxicity studies, investigation of binding to off-target proteins. |
| Biodegradability | Environmental persistence or rapid degradation. | Studies on the biodegradation pathways in relevant environmental matrices. |
Q & A
Q. How should researchers structure a manuscript to highlight methodological innovations without overshadowing biological or chemical findings?
- Methodological Answer :
- Use a modular Methods section with subheadings (e.g., “Synthesis Optimization,” “Computational Validation”).
- In the Discussion, link technical advancements to broader implications (e.g., “Improved solubility via PEGylation enhances bioavailability for in vivo antitumor studies”) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
